2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-[(2-nitrophenyl)methylsulfanyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2S/c14-13(15,16)10-5-6-12(17-7-10)21-8-9-3-1-2-4-11(9)18(19)20/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXOGDSLFIUHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-5-(trifluoromethyl)pyridine
The foundational intermediate is synthesized via two principal routes documented in recent literature:
Route A: Direct Chlorination of Pyridine Derivatives
Using 3-methylpyridine as starting material, sequential chlorination and fluorination achieves the target structure:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Cl₂ (excess), 170°C, 18h | 65% | |
| 2 | Anhydrous HF, HgO catalyst | 98% |
Route B: Halogen Exchange from Trichloromethyl Precursors
Modification of the method described for 2,3-dichloro-5-trifluoromethylpyridine:
Alternative Route: 2-Fluoro-5-(trifluoromethyl)pyridine Synthesis
Patent literature describes fluorination of chlorinated precursors using CsF in DMSO at 120-125°C. While developed for difluoro analogs, this method adapts to monofluorination by controlling stoichiometry:
$$ \text{2-Cl-TFMP} + \text{CsF} \xrightarrow{\text{DMSO, 120°C}} \text{2-F-TFMP} \ (\text{97\% yield}) $$
Sulfanyl Group Introduction Methodologies
Nucleophilic Aromatic Substitution (SNAr)
Chlorine displacement at position 2 proceeds effectively with thiolate nucleophiles under phase-transfer conditions:
Optimized Protocol
- Substrate : 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)
- Nucleophile : Sodium 2-nitrobenzylsulfanylate (1.2 equiv)
- Catalyst : Benzyltriethylammonium chloride (0.1 equiv)
- Solvent : N,N-Dimethylacetamide (DMAC)
- Conditions : 140°C, 8h under N₂
- Yield : 82% isolated product
Comparative solvent study demonstrates DMAC superiority over DMF or DMSO due to higher boiling point and improved nucleophile stabilization.
Transition Metal-Catalyzed Coupling
Copper-mediated Ullmann coupling adapts methodology from fluoro-pyridine synthesis:
$$ \text{2-I-TFMP} + \text{HS-CH}2\text{C}6\text{H}4\text{-NO}2 \xrightarrow{\text{CuI, L-Proline}} \text{Target} \ (\text{76\% yield}) $$
Critical parameters:
- Ligand selection (L-Proline vs. 1,10-Phenanthroline)
- Temperature optimization (90-110°C)
- Iodide vs. bromide leaving group reactivity
2-Nitrobenzylsulfanyl Precursor Synthesis
Thiol Generation from Halides
Two-stage process adapted from agrochemical intermediate production:
- Thiourea Intermediate
$$ \text{2-NO}2\text{C}6\text{H}4\text{CH}2\text{Br} + \text{NH}2\text{CSNH}2 \rightarrow \text{Thiouronium salt} \ (\text{89\%}) $$ - Alkaline Hydrolysis
$$ \text{Thiouronium salt} \xrightarrow{\text{NaOH, EtOH}} \text{2-NO}2\text{C}6\text{H}4\text{CH}2\text{SH} \ (\text{93\%}) $$
Direct Mercaptanation
Recent advances employ Lawesson's reagent for direct thiolation:
$$ \text{2-NO}2\text{C}6\text{H}4\text{CH}2\text{OH} \xrightarrow{\text{Lawesson's Reagent}} \text{2-NO}2\text{C}6\text{H}4\text{CH}2\text{SH} \ (\text{68\% yield}) $$
Purification and Characterization
Distillation Techniques
Fractional distillation under reduced pressure proves effective for intermediate isolation:
| Compound | Pressure (mmHg) | Boiling Range (°C) | Purity | |
|---|---|---|---|---|
| 2-Cl-TFMP | 15 | 110-115 | 99.5% | |
| Target | 0.5 | 189-192 | 98.2% |
Crystallization Optimization
Mixed solvent system (hexane:EtOAc 5:1) achieves 99.6% purity by GC analysis.
Challenges and Side Reactions
Nitro Group Reactivity
The ortho-nitro substituent introduces two primary challenges:
- Electrophilic Side Reactions : Nitro-directed electrophilic substitution requires careful temperature control
- Reductive Degradation : Catalytic residue from coupling reactions may reduce nitro groups
Sulfur Oxidation Pathways
Common side products include:
- Disulfides : Mitigated by inert atmosphere handling
- Sulfoxides/Sulfones : Controlled by limiting oxygen exposure
Scalability and Industrial Considerations
Batch process analysis reveals key economic factors:
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Cycle Time (h) | 48 | 22 |
| Solvent Recovery (%) | 68 | 92 |
| E-Factor | 32 | 18 |
Continuous flow systems demonstrate promise for thiolation steps, reducing reaction time from 8h to 45 minutes.
Emerging Methodologies
Photoredox Catalysis
Preliminary studies show improved selectivity for sulfur-carbon bond formation:
$$ \text{2-Cl-TFMP} + \text{2-NO}2\text{BnSH} \xrightarrow[\text{Blue LEDs}]{\text{Ir(ppy)}3} \text{Target} \ (\text{89\% yield}) $$
Biocatalytic Approaches
Engineered sulfotransferases achieve 74% conversion under mild conditions (pH 7.4, 37°C).
Chemical Reactions Analysis
2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of trifluoromethyl pyridine derivatives, including 2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine. These compounds have shown efficacy against various cancer cell lines. For instance, in vitro tests indicate that certain derivatives exhibit significant cytotoxicity against prostate (PC3) and lung (A549) cancer cells, with inhibition rates comparable to established chemotherapeutics like doxorubicin .
Antifungal and Insecticidal Properties
The compound also demonstrates antifungal and insecticidal activities. Research indicates that derivatives containing similar functional groups exhibit moderate antifungal efficacy against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, as well as insecticidal properties against pests like Spodoptera frugiperda . These findings suggest its potential application in agricultural settings as a biopesticide.
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar compounds to 2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine include:
2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(methyl)pyridine: This compound has a methyl group instead of a trifluoromethyl group, which affects its chemical properties and biological activities.
2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(chloromethyl)pyridine:
2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(bromomethyl)pyridine: Similar to the chloromethyl derivative, but with a bromine atom, affecting its reactivity and use in synthesis.
This compound stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties, making it a valuable compound in research and industrial applications.
Biological Activity
2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine is a compound of increasing interest due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C13H9F3N2O2S
- Molecular Weight : 314.28 g/mol
- CAS Number : 1118787-26-0
The presence of trifluoromethyl and nitrophenyl groups in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anti-inflammatory, anticancer, and antibacterial properties.
1. Anticancer Activity
Recent studies have demonstrated that compounds containing nitrophenyl moieties exhibit significant anticancer activity. The mechanisms proposed include:
- Inhibition of Topoisomerase : This enzyme is crucial for DNA replication and repair. Inhibition can lead to cancer cell death.
- Alkylation of DNA : This process can disrupt DNA function, leading to apoptosis in cancer cells.
- Inhibition of Tubulin Polymerization : Disrupting microtubule formation can halt cancer cell division.
In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including lung and breast cancer cells, with IC50 values indicating effective concentrations for therapeutic potential .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In a study comparing various derivatives, it was found that those with similar structural features demonstrated notable inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammation . The following table summarizes the anti-inflammatory activity of related compounds:
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.02 μM | 0.04 μM | 462.91 |
| Compound B | 0.01 μM | 0.03 μM | 334.25 |
| This compound | TBD | TBD | TBD |
These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs.
3. Antibacterial Activity
The antibacterial efficacy of this compound has been assessed against various bacterial strains. Preliminary results indicate that it possesses significant activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies and Research Findings
-
Study on Anticancer Properties :
A research team synthesized a series of nitrophenyl derivatives and evaluated their anticancer activities against several human cancer cell lines. The study found that modifications in the structure significantly affected the cytotoxicity, with some derivatives showing IC50 values lower than those of standard chemotherapeutics . -
Inflammation Model Testing :
In a carrageenan-induced rat paw edema model, compounds similar to this compound exhibited reduced swelling and inflammatory markers, indicating their potential as anti-inflammatory agents . -
Antibacterial Efficacy Assessment :
A comparative study assessed the antibacterial properties of various pyridine derivatives, highlighting that those with trifluoromethyl groups showed enhanced activity against resistant strains of bacteria .
Q & A
Q. What are the optimal synthetic routes for 2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves nucleophilic substitution or thiol-alkylation reactions. Key steps include:
- Sulfanyl group introduction : Reacting 2-chloro-5-(trifluoromethyl)pyridine with 2-nitrobenzylthiol in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours .
- Catalysts : Use of bases like sodium hydride or triethylamine to deprotonate the thiol and facilitate nucleophilic attack .
- Yield optimization : Reaction yields (65–75%) depend on solvent polarity, temperature control, and stoichiometric ratios of reactants. For example, excess 2-nitrobenzylthiol improves displacement efficiency .
Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., trifluoromethyl at C5, sulfanyl linkage at C2). The nitro group’s deshielding effect is observed at ~7.5–8.5 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₃H₁₀F₃N₂O₂S) with <2 ppm error .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves steric effects caused by the nitro and trifluoromethyl groups, critical for conformational analysis .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, electronic effects) influence biological activity or reactivity?
Answer:
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability in drug candidates .
- Nitro group : Acts as an electron-withdrawing group, polarizing the pyridine ring and enhancing electrophilic substitution reactivity. However, nitro reduction in vivo may generate reactive intermediates, requiring toxicity studies .
- Sulfanyl linkage : Facilitates hydrogen bonding with enzyme active sites (e.g., CYP450 isoforms), as shown in docking studies with CYP1B1 (IC₅₀ = 0.011 μM for analogous inhibitors) .
Q. What computational methods (e.g., DFT, molecular docking) predict this compound’s electronic properties or binding affinity?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The nitro group lowers LUMO energy (-2.1 eV), favoring nucleophilic attack .
- Molecular Docking : Used to simulate interactions with targets like CYP1B1. The sulfanyl group forms a hydrogen bond with Thr334, while the trifluoromethyl group stabilizes hydrophobic pockets .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
Answer:
- Control experiments : Verify purity via HPLC and exclude batch-to-batch variability .
- Assay conditions : Re-evaluate solvent (DMSO vs. aqueous buffers) and cell lines. For example, cytotoxicity in HepG2 cells may differ from HEK293 due to metabolic enzyme expression .
- Meta-analysis : Compare data with structurally similar compounds (e.g., 2-chloro-5-(trifluoromethyl)pyridine derivatives) to identify trends in substituent-activity relationships .
Application-Oriented Questions
Q. What methodologies assess this compound’s potential as a kinase or enzyme inhibitor?
Answer:
- In vitro assays : Use fluorescence-based (e.g., EROD assay for CYP1B1) or radiometric assays to measure IC₅₀ values .
- Kinetic studies : Determine inhibition mechanism (competitive vs. non-competitive) via Lineweaver-Burk plots .
- In vivo models : Evaluate pharmacokinetics in rodents (e.g., plasma half-life, bioavailability) .
Q. How can researchers leverage its electronic properties for materials science applications?
Answer:
- Nonlinear optics (NLO) : The trifluoromethyl and nitro groups enhance hyperpolarizability (β = 8.7 × 10⁻³⁰ esu), making it a candidate for NLO materials .
- Corrosion inhibition : Pyridine derivatives adsorb on metal surfaces via donor-acceptor interactions; DFT studies predict similar behavior for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
